Syringopicroside

Description

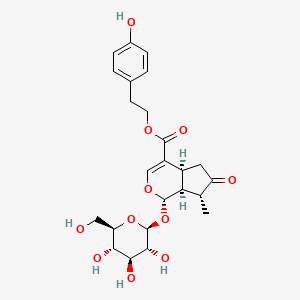

from leaves of Syringa oblata Lindl.; structure given in first source

Properties

CAS No. |

29118-80-7 |

|---|---|

Molecular Formula |

C24H30O11 |

Molecular Weight |

494.5 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C24H30O11/c1-11-16(27)8-14-15(22(31)32-7-6-12-2-4-13(26)5-3-12)10-33-23(18(11)14)35-24-21(30)20(29)19(28)17(9-25)34-24/h2-5,10-11,14,17-21,23-26,28-30H,6-9H2,1H3/t11-,14+,17+,18+,19+,20-,21+,23-,24-/m0/s1 |

InChI Key |

VBXLWOOOZVFVNF-MUNFHUKUSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](CC1=O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OCCC4=CC=C(C=C4)O |

Canonical SMILES |

CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OCCC4=CC=C(C=C4)O |

Synonyms |

syringopicroside |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Syringopicroside in Syringa Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringopicroside, a prominent secoiridoid glucoside found in various Syringa (lilac) species, has garnered significant interest for its diverse bioactive properties, including antibacterial and antioxidant activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the well-characterized pathways of related secoiridoids in the Oleaceae family. It details the key enzymatic steps, precursor molecules, and proposed mechanisms involved in its formation. This document also outlines relevant experimental protocols and presents quantitative data where available, offering a valuable resource for researchers investigating this important natural product.

Introduction

Secoiridoids are a large group of monoterpenoids characterized by a cleaved cyclopentane ring, and they are particularly abundant in the Oleaceae family. This compound is a notable member of this class, consisting of a secoiridoid aglycone, a glucose moiety, and a tyrosol component. Its biosynthesis is a complex process that integrates primary and secondary metabolic pathways, specifically the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway for the iridoid backbone and the shikimate pathway for the tyrosol moiety. While the complete enzymatic sequence for this compound synthesis in Syringa has not been fully elucidated, a proposed pathway can be constructed based on extensive research on analogous compounds like oleuropein in olive (Olea europaea).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Secoiridoid Core: Synthesis of the iridoid precursor, loganin, and its subsequent conversion to a secoiridoid structure.

-

Synthesis of the Phenolic Moiety: Production of tyrosol via the shikimate pathway.

-

Assembly of this compound: Glycosylation of the secoiridoid aglycone and subsequent esterification with tyrosol.

Formation of the Secoiridoid Core

The initial steps of secoiridoid biosynthesis are believed to occur in the plastids and cytosol, starting with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form geranyl pyrophosphate, the C10 precursor for all monoterpenoids.

-

From GPP to Loganin: GPP undergoes a series of oxidation, reduction, and cyclization reactions to form the iridoid scaffold. Key enzymes in this part of the pathway, characterized in other species, include geraniol synthase (GES) , geraniol 8-hydroxylase (G8H) , 8-hydroxygeraniol dehydrogenase (8-HGD) , and iridoid synthase (ISY) . The pathway proceeds through intermediates such as geraniol, 8-hydroxygeraniol, and nepetalactol to eventually form loganin.

-

Formation of the Secoiridoid Structure: The cyclopentane ring of loganin is cleaved by a secologanin synthase (SLS) , a cytochrome P450-dependent monooxygenase, to yield secologanin.

The following diagram illustrates the proposed pathway from GPP to secologanin.

Synthesis of the Phenolic Moiety: Tyrosol

Tyrosol (4-hydroxyphenylethanol) is derived from the shikimate pathway, which produces aromatic amino acids, including tyrosine.[1][2]

-

From Tyrosine to 4-Hydroxyphenylacetaldehyde: Tyrosine can be converted to 4-hydroxyphenylacetaldehyde (4-HPAA) through two potential routes:

-

Decarboxylation to tyramine by tyrosine decarboxylase (TDC) , followed by deamination.

-

Transamination to 4-hydroxyphenylpyruvate, followed by decarboxylation.

-

-

Reduction to Tyrosol: 4-HPAA is then reduced by an alcohol dehydrogenase (ADH) to form tyrosol.

The following diagram outlines the biosynthesis of tyrosol from tyrosine.

Final Assembly of this compound

This final stage involves the convergence of the secoiridoid and phenylpropanoid pathways. While the specific enzymes in Syringa are yet to be characterized, the proposed steps are:

-

Glycosylation: The secoiridoid aglycone, likely a derivative of secologanin such as secoxyloganin, is glycosylated by a UDP-dependent glycosyltransferase (UGT) to form a secoiridoid glucoside.

-

Esterification: This glucoside is then esterified with tyrosol, a reaction likely catalyzed by an acyltransferase .

The following diagram illustrates the proposed final assembly of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. Most available data pertains to the yield of this compound from extractions of Syringa tissues. Research focused on the enzymatic characterization of the pathway is needed to generate data on enzyme kinetics and metabolite flux.

| Parameter | Value | Species/Conditions | Reference |

| This compound Yield | 3.07 ± 0.13 mg/g | Syringa oblata leaves, optimized ultrasonic-assisted extraction | [3] |

| This compound MIC | 2.56 µg/µL | Against Streptococcus suis | [4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the application of various molecular biology and biochemical techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes

Workflow:

Protocol:

-

RNA Extraction and Sequencing: Extract total RNA from Syringa tissues known to accumulate this compound (e.g., leaves). Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

Transcriptome Assembly: Assemble the sequencing reads de novo to generate a reference transcriptome.

-

Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, KEGG).

-

Homology-based Search: Identify candidate genes by searching the annotated transcriptome for homologs of known secoiridoid and phenylpropanoid biosynthesis genes from other species (e.g., Olea europaea, Catharanthus roseus).

-

Co-expression Analysis: Analyze gene expression patterns across different tissues or developmental stages to identify genes that are co-expressed with known pathway genes.

Functional Characterization of Candidate Enzymes

Workflow:

Protocol:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Syringa cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Heterologous Expression: Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).[5][6]

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: Perform in vitro enzyme assays by incubating the purified enzyme with putative substrates and co-factors. For a candidate UGT, substrates would include a secoiridoid aglycone and UDP-glucose. For a candidate acyltransferase, substrates would be the secoiridoid glucoside and tyrosol (or a tyrosol derivative).

-

Product Analysis: Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to confirm the identity of the product.

Conclusion and Future Perspectives

The biosynthesis of this compound in Syringa species represents a fascinating example of the interplay between different metabolic pathways to produce a complex, bioactive natural product. While a definitive pathway has yet to be fully elucidated, the proposed route, based on knowledge from related species, provides a solid framework for future research. The key to unlocking the complete pathway lies in the identification and functional characterization of the specific glucosyltransferases and acyltransferases responsible for the final assembly of this compound. Transcriptome analysis of Syringa species, coupled with heterologous expression and biochemical characterization of candidate enzymes, will be instrumental in achieving this goal. A thorough understanding of the biosynthetic machinery will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable secoiridoids.

References

- 1. Production of three phenylethanoids, tyrosol, hydroxytyrosol, and salidroside, using plant genes expressing in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plant secondary metabolism glycosyltransferases: the emerging functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

Syringopicroside: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringopicroside, a prominent iridoid glycoside isolated from various Syringa species, has garnered significant interest for its diverse pharmacological activities, notably its antibacterial properties. A thorough understanding of its chemical architecture, including its intricate stereochemistry, is paramount for structure-activity relationship studies, synthetic endeavors, and the development of novel therapeutic agents. This technical guide provides a detailed exposition of the chemical structure and stereochemical configuration of this compound, supported by available spectroscopic data. Furthermore, it outlines comprehensive experimental protocols for its extraction and purification, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Chemical Structure and Stereochemistry

This compound is a complex molecule characterized by a central iridoid skeleton glycosidically linked to a glucose moiety and esterified with a derivative of phenethyl alcohol.

Molecular Formula: C₂₄H₃₀O₁₁[1]

IUPAC Name: 2-(4-hydroxyphenyl)ethyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

The IUPAC name precisely defines the absolute configuration at each of the nine chiral centers within the molecule, which is crucial for its biological activity. The core structure consists of a cyclopentapyran ring system, characteristic of iridoids.

Structural Elucidation: The structure of this compound has been primarily elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Stereochemical Configuration

The stereochemistry of this compound is explicitly defined in its IUPAC name:

-

Iridoid Core: The cyclopentapyran ring system possesses four contiguous chiral centers at positions 1, 4a, 7, and 7a, with the configurations 1S, 4aS, 7R, and 7aS, respectively.

-

Glucose Moiety: The glucose unit is in the pyranose form and is attached to the iridoid core via an O-glycosidic bond at C-1. The stereocenters of the glucose moiety are 2S, 3R, 4S, 5S, and 6R, corresponding to a β-D-glucopyranosyl unit.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 494.49 g/mol | |

| Exact Mass | 494.17881177 Da | |

| Molecular Formula | C₂₄H₃₀O₁₁ | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| High-Resolution Mass Spectrometry (HR-MS) | ||

| m/z [M-H]⁻ | 493.0 Da | [1] |

| ¹H-NMR (Proton NMR) | Specific chemical shift and coupling constant data not available in the searched literature. | |

| ¹³C-NMR (Carbon NMR) | Specific chemical shift data not available in the searched literature. | |

| Optical Rotation | ||

| Specific Rotation ([α]D) | Specific value not available in the searched literature. |

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from its natural source, primarily the leaves of Syringa oblata.

Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency of this compound from plant material.

Materials and Equipment:

-

Dried and powdered leaves of Syringa oblata

-

Deionized water

-

Ultrasonic cell breaker

-

Beakers

-

Filtration apparatus

Protocol:

-

Weigh 1.0 g of S. oblata leaf powder and place it into a beaker.

-

Add a specific volume of deionized water to achieve the desired liquid-to-solid ratio (e.g., 63 mL/g).

-

Immerse the ultrasonic sensor probe approximately 1.5 cm below the liquid surface.

-

Set the ultrasonic parameters to the optimized conditions:

-

Ultrasonic Power: 835 W

-

Ultrasonic Time: 63 minutes

-

Temperature: 60 °C

-

-

After the extraction is complete, filter the mixture to separate the extract from the plant residue.

-

The resulting aqueous extract can then be concentrated for further purification.

Purification by Macroporous Resin Chromatography

This technique is effective for the enrichment and purification of this compound from the crude extract.

Materials and Equipment:

-

Crude this compound extract

-

HPD-500 or D141 macroporous resin

-

Chromatography column

-

Deionized water

-

Ethanol

-

Ethyl acetate

-

Peristaltic pump

Protocol:

-

Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol and then washing thoroughly with deionized water to remove any impurities. Pack the resin into a chromatography column.

-

Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 6.21 mg/mL. Load 30 mL of the sample solution onto the prepared HPD-500 resin column at a flow rate of 1.5 mL/min.

-

Washing: Wash the column with 5 bed volumes (BV) of deionized water to remove unbound impurities such as sugars and polar compounds.

-

Elution: Elute the adsorbed this compound from the column using 5 BV of 40% aqueous ethanol solution at a flow rate of 2 mL/min.

-

Liquid-Liquid Extraction: Collect the eluate and perform liquid-liquid extraction three times with an equal volume of ethyl acetate (50 mL each time, 20 minutes of extraction).

-

Final Product: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the purified this compound. The purity can be assessed by HPLC. After one run with D141 resin, the content of this compound was increased 24-fold from 2.32% to 55.74% with a recovery yield of 92.16%.

Visualizations

Chemical Structure of this compound

Caption: Logical relationship of the core components of this compound.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

References

Syringopicroside: A Technical Guide to its Antibacterial and Anti-Biofilm Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial and anti-biofilm activities of Syringopicroside, a naturally occurring iridoid glycoside. The information presented is curated from recent scientific literature to support research and development efforts in the discovery of novel antimicrobial agents. This document details the quantitative antimicrobial efficacy, comprehensive experimental methodologies, and the proposed mechanism of action of this compound.

Quantitative Antimicrobial and Anti-Biofilm Activity

This compound has demonstrated significant inhibitory and bactericidal effects against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus suis. Furthermore, it has shown potent activity in preventing the formation of bacterial biofilms, a key factor in chronic and recurrent infections.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | In Vivo Efficacy |

| Staphylococcus aureus (MRSA) | 1.28 mg/mL[1] | Not Reported | Increased survival rate in MRSA-infected mice from 42.8% to 92.8%[2][3] |

| Streptococcus suis | 2.56 µg/µL[1][4] | Not Reported | Not Reported |

Table 2: Anti-Biofilm Activity of this compound against Streptococcus suis

| Concentration (as a fraction of MIC) | Biofilm Inhibition (%) |

| 1/2 MIC | Significant Inhibition |

| 1/4 MIC | Significant Inhibition |

| 1/8 MIC | Significant Inhibition |

| 1/16 MIC | Significant Inhibition |

| (Note: A study reported that sub-inhibitory concentrations of this compound (1/2, 1/4, 1/8, and 1/16 MIC) significantly inhibited the biofilm formation of S. suis in a concentration-dependent manner.[1] Specific percentage values were not provided in the abstract.) |

Experimental Protocols

This section outlines the detailed methodologies for assessing the antibacterial and anti-biofilm properties of this compound, based on established protocols.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Anti-Biofilm Activity Assay (Crystal Violet Method)

The ability of this compound to inhibit biofilm formation is quantified using the crystal violet staining assay.

Protocol:

-

Preparation of Bacterial Inoculum and this compound Dilutions: Similar to the MIC protocol, a standardized bacterial inoculum and serial dilutions of this compound at sub-MIC concentrations are prepared in a 96-well flat-bottom microtiter plate. Tryptic Soy Broth (TSB) supplemented with glucose is often used to promote biofilm formation.

-

Incubation: The plate is incubated at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: After incubation, the planktonic cells are gently removed by washing the wells with phosphate-buffered saline (PBS).

-

Fixation: The remaining biofilms are fixed with methanol for 15 minutes.

-

Staining: The wells are stained with a 0.1% crystal violet solution for 10-15 minutes.

-

Washing: Excess stain is removed by washing with deionized water.

-

Solubilization: The stain bound to the biofilm is solubilized with 30% acetic acid.

-

Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570 nm. The percentage of biofilm inhibition is calculated relative to the control wells (without this compound).

Proposed Mechanism of Action

Molecular docking studies have suggested a potential mechanism for the anti-biofilm activity of this compound against Streptococcus suis. It is proposed that this compound interacts with the Orfy protein, a transcriptional regulator belonging to the GntR family. Recent research on GntR family proteins in S. suis has elucidated a signaling pathway that is likely inhibited by this compound.

The GntR transcriptional regulator in S. suis is phosphorylated by a Serine/Threonine Kinase (STK). This phosphorylation event inhibits the ability of GntR to activate the transcription of the nox gene, which encodes for NADH oxidase. NADH oxidase is crucial for the bacterium's ability to resist oxidative stress. By binding to the GntR protein, this compound is hypothesized to mimic the effect of phosphorylation, leading to the downregulation of nox transcription. This, in turn, would impair the bacterium's defense against oxidative stress, a critical factor for survival and biofilm formation within the host.

Conclusion

This compound exhibits promising antibacterial and anti-biofilm properties, particularly against pathogenic bacteria such as MRSA and S. suis. The available data suggests that its mechanism of action may involve the disruption of key regulatory pathways essential for bacterial virulence and survival. The detailed protocols provided herein offer a foundation for further investigation and characterization of this compound and its analogues as potential therapeutic agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Environmentally regulated genes of Streptococcus suis: identification by the use of iron-restricted conditions in vitro and by experimental infection of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound Extracted from Syringa oblata Lindl on the Biofilm Formation of Streptococcus suis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of GntR reduces Streptococcus suis oxidative stress resistance and virulence by inhibiting NADH oxidase transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unveiling the Antibacterial Strategy of Syringopicroside Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of Syringopicroside's mechanism of action against gram-positive bacteria. This compound, a naturally occurring iridoid glucoside, has demonstrated notable antibacterial properties, particularly against clinically relevant gram-positive pathogens. This document collates available quantitative data, details established experimental protocols for its study, and visualizes its proposed molecular interactions and experimental workflows, offering a comprehensive resource for ongoing research and development in the field of novel antimicrobial agents.

Quantitative Antimicrobial Activity

This compound has shown selective efficacy against certain gram-positive bacteria. The available Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is summarized below.

| Gram-Positive Bacterium | Strain | MIC (mg/mL) | Reference |

| Streptococcus suis | Not Specified | 2.56 | [1][2] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.28 | [1] |

| Staphylococcus xylosus | Not Specified | Activity Presented | [2] |

Further research is required to establish the MIC values of this compound against a broader range of gram-positive bacteria, including other species of Staphylococcus and Enterococcus.

Core Mechanism of Action: Biofilm Inhibition in Streptococcus suis

Current research strongly indicates that a primary mechanism of action of this compound against Streptococcus suis is the inhibition of biofilm formation.[1][2] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics.

This compound has been shown to significantly inhibit the formation of S. suis biofilms at sub-inhibitory concentrations (ranging from 1/2 to 1/16 of the MIC) in a dose-dependent manner.[1] Scanning Electron Microscopy (SEM) analysis has visually confirmed that treatment with this compound disrupts the formation of the characteristic multi-layered, three-dimensional structure of the S. suis biofilm.[1]

Molecular Target: The Orfy Protein

Molecular docking studies have identified the Orfy protein as a likely molecular target for this compound within S. suis.[1] The Orfy protein is a transcriptional regulator belonging to the GntR family, which plays a crucial role in controlling the expression of the capsular polysaccharide (CPS) synthesis (cps) gene cluster.[1] CPS is a vital component of the S. suis biofilm matrix.

The proposed mechanism suggests that this compound binds to the Orfy protein, inducing a conformational change that subsequently downregulates the expression of the cps gene cluster. This leads to a reduction in CPS production and, consequently, an impaired ability of the bacteria to form a robust biofilm. The calculated binding affinity of this compound to the Orfy protein is a favorable -9.182 kcal/mol.[1]

The specific molecular interactions predicted by the docking model include:

-

Hydrogen Bonds: with residues LYS25, ASN54, GLY63, and LYS386.[1]

-

Hydrophobic Interactions: with multiple residues including ILE56, TYR57, ALA58, VAL59, TYR64, TYR65, LEU67, ILE380, PHE384, TYR389, HE390, TYR416, and LEU417.[1]

-

π-π Stacking: with the residue TYR57.[1]

Potential for Broader Mechanisms

While the antibiofilm activity is the most well-documented mechanism, it is plausible that this compound exerts its antibacterial effects through other pathways, which remain to be fully elucidated. The activity of structurally related natural compounds suggests potential for:

-

Cell Membrane Disruption: A related compound, syringic acid, has been shown to disrupt the cell membrane of bacteria.[3] Further investigation is warranted to determine if this compound shares this activity.

-

Enzyme Inhibition: The interaction with the Orfy protein suggests a capacity for enzyme inhibition. It is possible that this compound could inhibit other essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are common targets for antibiotics.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide [DMSO]) to a high concentration (e.g., 10.24 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the gram-positive bacterial strain in an appropriate broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Antibiofilm Assay

The crystal violet assay is a common method for quantifying biofilm formation.

Protocol:

-

Biofilm Formation: In a 96-well flat-bottomed microtiter plate, add 100 µL of bacterial suspension (adjusted to 1 x 10⁷ CFU/mL) and 100 µL of broth containing sub-inhibitory concentrations of this compound (e.g., 1/2, 1/4, 1/8, and 1/16 MIC). Include a control with no this compound.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fixation: Fix the biofilms by air-drying the plate or by adding 200 µL of methanol to each well for 15 minutes.

-

Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile deionized water until the control wells are colorless.

-

Solubilization: Add 200 µL of 33% (v/v) acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

Scanning Electron Microscopy (SEM) of Biofilms

SEM provides high-resolution imaging of the biofilm structure.

Protocol:

-

Biofilm Growth on Substrate: Grow bacterial biofilms on a suitable substrate (e.g., glass coverslips or plastic discs) in the presence and absence of this compound (at a sub-inhibitory concentration, e.g., 1/2 MIC) for 24-48 hours.

-

Fixation: Gently wash the substrates with PBS and then fix the biofilms with a solution of 2.5% glutaraldehyde in a cacodylate or phosphate buffer for at least 2 hours at 4°C.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%), with each step lasting 10-15 minutes.

-

Critical Point Drying: Subject the samples to critical point drying to preserve the three-dimensional structure of the biofilm.

-

Sputter Coating: Coat the dried samples with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

-

Imaging: Observe the samples under a scanning electron microscope at an appropriate accelerating voltage.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol (using AutoDock Vina):

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein (Orfy protein). If an experimental structure is unavailable, a homology model can be generated. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Obtain the 3D structure of this compound (the ligand) from a database like PubChem.[6] Optimize its geometry and assign rotatable bonds.

-

-

Grid Box Definition: Define a grid box that encompasses the active site of the Orfy protein.

-

Docking Simulation: Run the AutoDock Vina docking algorithm to predict the binding poses of this compound within the defined grid box.

-

Analysis of Results: Analyze the predicted binding poses based on their binding energies and interactions with the protein residues. Visualize the best-ranked pose to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Figure 1. Proposed signaling pathway of this compound's antibiofilm action in S. suis.

Figure 2. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Figure 3. Experimental workflow for the crystal violet antibiofilm assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of this compound Extracted from Syringa oblata Lindl on the Biofilm Formation of Streptococcus suis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of syringic acid against Cronobacter sakazakii and its effect on cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C24H30O11 | CID 161619 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Syringopicroside on Mammalian Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringopicroside, a prominent secoiridoid glycoside isolated from plants of the Syringa genus, particularly Syringa oblata, is emerging as a compound of interest for its potential bioactivities. While research has extensively focused on its antibacterial properties, investigations into its cytotoxic effects against mammalian cell lines are still in nascent stages. This technical guide consolidates the current understanding of the in vitro cytotoxicity of this compound and related compounds, providing a framework for future research. Due to the limited direct studies on this compound, this guide draws upon data from extracts of Syringa oblata and structurally similar secoiridoid glycosides to infer potential mechanisms and experimental designs.

Introduction to this compound

This compound is a key bioactive constituent of Syringa oblata, a plant used in traditional medicine.[1] Structurally, it belongs to the secoiridoid glycoside family, which is known for a range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. Recent interest has shifted towards evaluating the anticancer potential of this class of compounds. This guide will explore the available data on the in vitro cytotoxicity of this compound and its related compounds against various mammalian cell lines.

Quantitative Cytotoxicity Data

Direct quantitative data on the cytotoxicity of purified this compound is scarce in publicly available literature. However, studies on extracts from Syringa oblata and other related compounds provide valuable insights into its potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values of related compounds and extracts on several mammalian cancer cell lines.

| Compound/Extract | Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |

| Syringin | HepG2 | Human Liver Cancer | 40.13 | [1] |

| Syringin | PC-3 | Human Prostate Cancer | 88.08 | [1] |

| Syringa oblata Extract | HeLa | Human Cervical Cancer | 28.89 (daphnoretin) | [2] |

Note: The data presented is for compounds structurally or source-related to this compound and may not be directly representative of this compound's specific activity. Further studies with purified this compound are necessary to establish its precise cytotoxic profile.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the assessment of in vitro cytotoxicity, adapted for the potential study of this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549) and a normal mammalian cell line (e.g., HEK293) should be used to assess both cytotoxicity and selectivity.

-

Culture Medium: Cells should be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis for Apoptotic Pathway Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways and Visualizations

While the specific signaling pathways for this compound-induced cytotoxicity are yet to be elucidated, related secoiridoid glycosides are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro cytotoxicity of a novel compound like this compound.

References

Syringopicroside: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringopicroside, a prominent iridoid glycoside extracted from the leaves of Syringa species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. A thorough understanding of its physicochemical characteristics, particularly its solubility and stability in various solvent systems, is paramount for advancing its research and development as a potential therapeutic agent. This technical guide provides an in-depth overview of the solubility and stability of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in the formulation and development of this compound-based pharmaceuticals.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability and is a fundamental consideration in the design of dosage forms and delivery systems. This compound, being a glycoside, exhibits a degree of polarity that influences its solubility in different solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in various common solvents are summarized in the table below. This information is essential for selecting appropriate solvent systems for extraction, purification, formulation, and analytical studies.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 55[1] | 111.23[1] | Not Specified | Sonication is recommended to facilitate dissolution[1]. |

| Ethanol-Water (70:30, v/v) | 2.903 | ~5.87 | Not Specified | This value represents the concentration in an eluent after desorption from a resin, indicating good solubility in this mixture[1]. |

| Water (Aqueous Extract) | 4.92 | ~9.95 | Not Specified | This concentration was achieved in a concentrated aqueous extract, suggesting moderate aqueous solubility[1]. |

Experimental Protocol for Solubility Determination

A standardized experimental protocol for determining the solubility of this compound is outlined below. This method, commonly known as the shake-flask method, is a reliable technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The amount of solid added should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment. Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Stability Profile of this compound

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

General Stability Information

Based on available supplier information, this compound exhibits the following long-term stability:

| Form | Storage Condition | Duration |

| Powder | -20°C | 3 years[1] |

| In solvent | -80°C | 1 year[1] |

It is important to note that the specific solvent for the one-year stability data was not specified.

One study on the extraction of this compound suggests that temperatures exceeding 60°C may lead to its degradation[2]. This indicates a potential for thermal lability.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to promote degradation. The following are general protocols for subjecting this compound to various stress conditions.

Objective: To assess the stability of this compound in acidic and basic aqueous solutions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

-

pH meter

-

Water bath or incubator

Procedure:

-

Prepare solutions of this compound in water.

-

To separate aliquots of the this compound solution, add an equal volume of the acidic or basic solution to achieve the desired final concentration of the stressor.

-

Incubate the solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C) for a specified duration.

-

At predetermined time points, withdraw samples, neutralize them if necessary, and dilute them for HPLC analysis.

-

Analyze the samples to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Objective: To evaluate the susceptibility of this compound to oxidation.

Materials:

-

This compound solution of known concentration

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

Procedure:

-

Prepare a solution of this compound.

-

Add a specified volume of H₂O₂ solution to the this compound solution.

-

Store the mixture at room temperature or a slightly elevated temperature, protected from light.

-

Monitor the reaction at various time intervals by withdrawing samples, quenching the reaction if necessary (e.g., by adding sodium bisulfite), and analyzing by HPLC.

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound solution and solid sample

-

Photostability chamber equipped with a light source capable of emitting both visible and UV light (as per ICH Q1B guidelines)

-

Control samples wrapped in aluminum foil

Procedure:

-

Place both solid and solution samples of this compound in the photostability chamber.

-

Expose the samples to a controlled light source for a specified duration or until a certain level of degradation is observed.

-

Simultaneously, keep control samples in the dark at the same temperature.

-

At appropriate time points, analyze both the exposed and control samples by HPLC.

Objective: To determine the stability of this compound at elevated temperatures.

Materials:

-

This compound solid sample and solution

-

Oven or heating block capable of maintaining a constant temperature

Procedure:

-

Place both solid and solution samples of this compound in an oven at a high temperature (e.g., 60°C, 80°C, 100°C).

-

At various time intervals, remove samples and allow them to cool to room temperature.

-

Prepare the samples for HPLC analysis by dissolving the solid in a suitable solvent or diluting the solution.

-

Analyze the samples to quantify the remaining this compound and identify any thermal degradants.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. The provided quantitative data, though limited, offers a foundational understanding for researchers. The detailed experimental protocols serve as a practical guide for conducting further studies to generate more comprehensive solubility and stability profiles. Such data is indispensable for the rational design of formulations and for ensuring the quality and efficacy of this compound as it progresses through the drug development pipeline. Further research is warranted to expand the quantitative solubility data in a wider range of pharmaceutically relevant solvents and to perform comprehensive forced degradation studies to fully elucidate the degradation pathways and kinetics of this compound.

References

Syringopicroside: A Technical Guide to Spectroscopic Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringopicroside, a secoiridoid glucoside, is a prominent bioactive compound found in various species of the Syringa genus (lilac). Its diverse pharmacological activities have garnered significant interest within the research and drug development communities. Accurate identification and characterization of this compound are paramount for quality control, mechanistic studies, and further development. This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) used for the definitive identification of this compound.

Molecular Structure and Properties

-

Molecular Formula: C₂₄H₃₀O₁₁

-

Molecular Weight: 494.5 g/mol [1]

-

IUPAC Name: 2-(4-hydroxyphenyl)ethyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Ion Type |

| Negative | 493.0 | [M-H]⁻ |

Note: The observed m/z value is consistent with the calculated molecular weight of this compound.

Experimental Protocol: Mass Spectrometry

A detailed experimental protocol for the mass spectrometric analysis of this compound is outlined below.

Workflow for Mass Spectrometry Analysis of this compound

Caption: Workflow for the mass spectrometric analysis of this compound.

-

Instrumentation: High-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are recommended for accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing this compound, typically in negative ion mode to observe the [M-H]⁻ ion.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

-

Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aglycone | ||||

| 1 | Data not available | Data not available | Data not available | CH |

| 3 | Data not available | Data not available | Data not available | CH |

| 4 | Data not available | Data not available | Data not available | C |

| 5 | Data not available | Data not available | Data not available | CH₂ |

| 6 | Data not available | Data not available | Data not available | CH |

| 7 | Data not available | Data not available | Data not available | CH |

| 8 | Data not available | Data not available | Data not available | C |

| 9 | Data not available | Data not available | Data not available | CH |

| 10 | Data not available | Data not available | Data not available | CH₃ |

| 11 | Data not available | Data not available | Data not available | C=O |

| Glucose Moiety | ||||

| 1' | Data not available | Data not available | Data not available | CH (anomeric) |

| 2' | Data not available | Data not available | Data not available | CH |

| 3' | Data not available | Data not available | Data not available | CH |

| 4' | Data not available | Data not available | Data not available | CH |

| 5' | Data not available | Data not available | Data not available | CH |

| 6'a | Data not available | Data not available | Data not available | CH₂ |

| 6'b | Data not available | Data not available | Data not available | CH₂ |

| 4-Hydroxyphenethyl Moiety | ||||

| α | Data not available | Data not available | Data not available | CH₂ |

| β | Data not available | Data not available | Data not available | CH₂ |

| 2''/6'' | Data not available | Data not available | Data not available | CH (aromatic) |

| 3''/5'' | Data not available | Data not available | Data not available | CH (aromatic) |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Assignment |

| Aglycone | ||

| 1 | Data not available | CH |

| 3 | Data not available | CH |

| 4 | Data not available | C |

| 5 | Data not available | CH₂ |

| 6 | Data not available | CH |

| 7 | Data not available | CH |

| 8 | Data not available | C |

| 9 | Data not available | CH |

| 10 | Data not available | CH₃ |

| 11 | Data not available | C=O |

| Glucose Moiety | ||

| 1' | Data not available | CH (anomeric) |

| 2' | Data not available | CH |

| 3' | Data not available | CH |

| 4' | Data not available | CH |

| 5' | Data not available | CH |

| 6' | Data not available | CH₂ |

| 4-Hydroxyphenethyl Moiety | ||

| α | Data not available | CH₂ |

| β | Data not available | CH₂ |

| 1'' | Data not available | C (aromatic) |

| 2''/6'' | Data not available | CH (aromatic) |

| 3''/5'' | Data not available | CH (aromatic) |

| 4'' | Data not available | C (aromatic) |

Experimental Protocol: NMR Spectroscopy

A generalized experimental protocol for the NMR analysis of this compound is provided below.

Workflow for NMR Spectroscopy of this compound

Caption: Workflow for NMR spectroscopic analysis of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to obtain well-resolved spectra.

-

Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. The choice of solvent can slightly affect the chemical shifts.

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart.

-

Conclusion

The combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a powerful and definitive approach for the identification and structural elucidation of this compound. High-resolution mass spectrometry confirms the molecular formula, while a complete set of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the compound's unique structure. The data and protocols presented in this guide serve as a valuable resource for researchers working with this important natural product.

References

Methodological & Application

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Syringopicroside from Syringa oblata Leaves

Introduction

Syringa oblata Lindl., a species of lilac, is a plant of significant interest in traditional medicine.[1] Its leaves are a rich source of various bioactive compounds, including iridoid glucosides, flavonoids, and phenylpropanoids.[1][2][3] Among these, Syringopicroside, an iridoid glucoside, has garnered attention for its notable biological activities, particularly its antibacterial and anti-biofilm properties.[4][5][6][7] Research has demonstrated its efficacy against pathogens like Streptococcus suis and methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]

Ultrasonic-assisted extraction (UAE) is a modern and efficient technique for isolating bioactive compounds from plant materials.[8] This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls, leading to cell disruption and enhanced mass transfer of intracellular components into the solvent.[4][8] This process offers several advantages over conventional extraction methods, including shorter extraction times, reduced solvent consumption, and higher yields.[8]

These application notes provide a detailed protocol for the ultrasonic-assisted extraction of this compound from the leaves of Syringa oblata. The protocol is based on optimized parameters determined through single-factor experiments and response surface methodology (RSM), ensuring a high yield of the target compound.[6][7][9]

Experimental Protocols

-

Source: Collect fresh leaves of Syringa oblata.

-

Drying: Air-dry the leaves in a shaded, well-ventilated area until brittle.

-

Grinding: Grind the dried leaves into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

-

Storage: Store the powdered leaf material in an airtight container in a cool, dry place to prevent degradation of bioactive compounds.

This protocol is optimized for maximizing the yield of this compound.

-

Apparatus:

-

Ultrasonic cell breaker or ultrasonic bath with temperature and power control.

-

Beakers or extraction vessels.

-

Analytical balance.

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel or centrifuge).

-

-

Reagents:

-

Powdered Syringa oblata leaves.

-

Deionized water (or specified solvent).

-

-

Procedure:

-

Weigh 1.0 g of powdered Syringa oblata leaves and place it into a beaker.

-

Add the appropriate volume of deionized water to achieve the desired liquid-to-solid ratio (see optimized parameters below).

-

Place the beaker in the ultrasonic apparatus. If using an ultrasonic probe, ensure the probe is submerged approximately 1.5 cm below the liquid surface.[6]

-

Set the extraction parameters to the optimized conditions:

-

Commence the ultrasonic extraction process.

-

After extraction, separate the supernatant from the plant residue by filtration or centrifugation.

-

Collect the supernatant containing the extracted this compound for further analysis or purification.

-

-

The concentration of this compound in the extract is typically determined using High-Performance Liquid Chromatography (HPLC).

-

A standard curve is generated using a pure this compound standard.

-

The extract is filtered through a 0.45 µm membrane filter before injection into the HPLC system.

Data Presentation

The following tables summarize the quantitative data from single-factor experiments and the final optimized conditions for the ultrasonic-assisted extraction of this compound.

Table 1: Effect of Single-Factor Variations on this compound Yield

| Factor | Levels Tested | Optimal Single-Factor Level | Reference |

| Ultrasonic Power | 500 W, 600 W, 700 W, 800 W, 900 W | 800 W | [4] |

| Extraction Time | 30 min, 45 min, 60 min, 75 min, 90 min | 60 min | [4] |

| Temperature | 30 °C, 40 °C, 50 °C, 60 °C, 70 °C | 60 °C | [4] |

| Liquid-to-Solid Ratio | 30 mL/g, 40 mL/g, 50 mL/g, 60 mL/g, 70 mL/g | 60 mL/g | [4] |

Table 2: Optimized Conditions and Yield of this compound

| Parameter | Optimized Value |

| Ultrasonic Power | 835 W[6][7][9] |

| Extraction Time | 63 min[6][7][9] |

| Temperature | 60 °C[6][7][9] |

| Liquid-to-Solid Ratio | 63 mL/g[6][7][9] |

| Predicted Yield | 3.10 mg/g [6] |

| Experimental Yield | 3.07 ± 0.13 mg/g [6][7][9] |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical constituents and coagulation activity of Syringa oblata Lindl flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound Extracted from Syringa oblata Lindl on the Biofilm Formation of Streptococcus suis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antibacterial activity of this compound, its metabolites and natural analogues from Syringae Folium [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of this compound Extracted from Syringa oblata Lindl on the Biofilm Formation of Streptococcus suis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Syringopicroside Purification Using Macroporous Resin Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syringopicroside, an iridoid glycoside, is a major bioactive constituent found in the leaves of plants from the Syringa genus, such as Syringa oblata Lindl.[1][2]. It has garnered interest for its various pharmacological activities. Traditional methods for its purification, such as solvent partitioning and multiple column chromatography steps using silica gel or C18, are often time-consuming, labor-intensive, and result in low purity and yields[3][4]. Macroporous resin chromatography presents an efficient, cost-effective, and scalable alternative for the enrichment and purification of this compound from crude plant extracts[3][5]. This method leverages the high surface area and specific adsorption properties of the resins to selectively retain the target compound, which can then be eluted with a suitable solvent system, typically an ethanol-water mixture, making the process environmentally friendly[3].

These notes provide detailed protocols for the purification of this compound based on published research, focusing on resin selection, optimization of process parameters, and expected outcomes.

Application Notes

Principle of Separation

Macroporous resins are synthetic polymers with a porous structure and large surface area that can adsorb and desorb molecules based on properties like polarity, molecular size, and specific interactions[6]. For this compound, a moderately polar glycoside, non-polar or weakly polar resins are typically effective. The process involves loading an aqueous crude extract onto a resin-packed column. This compound and other organic molecules are adsorbed onto the resin via forces like van der Waals and hydrogen bonding, while more polar impurities, such as salts and sugars, pass through. After a washing step to remove any remaining polar impurities, the adsorbed this compound is desorbed and collected using an organic solvent, most commonly ethanol at a specific concentration.

Resin Selection

The choice of macroporous resin is critical for achieving high purity and recovery. The ideal resin should exhibit high adsorption and desorption capacity for this compound. A comparative study evaluated six types of macroporous resins: ADS-8, ADS-17, D141, NKA-9, HPD450, and HPD600. Among these, the D141 resin demonstrated the most favorable adsorption and desorption characteristics for this compound purification[7]. Another study successfully utilized HPD-500 resin for the separation and enrichment of this compound[1]. The selection is often based on preliminary static adsorption and desorption tests.

Workflow for this compound Purification

The overall process for isolating this compound involves several key stages, from the initial extraction from plant material to the final purified compound.

Experimental Protocols

Protocol 1: Purification of this compound using D141 Macroporous Resin

This protocol is adapted from a study that optimized the preparative separation of this compound from Folium syringae leaves[3][7].

1. Materials and Reagents

-

D141 Macroporous Resin

-

Folium syringae leaves, dried and powdered

-

Ethanol (Analytical Grade)

-

Sodium Chloride (NaCl)

-

Deionized Water

-

HPLC system for analysis

2. Preparation of Crude Extract

-

Reflux 500 g of powdered F. syringae leaves with 6000 mL of deionized water for 2 hours. Repeat the extraction twice.

-

Combine the extracted solutions, filter, and concentrate using a rotary evaporator.

-

Add ethanol to the concentrate to a final concentration of 70% (v/v) to precipitate macromolecules.

-

Centrifuge the solution at 6000 rpm for 15 minutes.

-

Collect the supernatant and concentrate it under vacuum to remove the ethanol.

-

Dilute the final concentrated extract with deionized water to a this compound concentration of approximately 6.56 mg/mL for loading onto the column[3].

3. Resin Pre-treatment

-

Soak the D141 resin in 95% ethanol for 24 hours to remove any residual monomers or porogenic agents.

-

Wash the resin thoroughly with deionized water until no ethanol is detected in the effluent[8].

4. Dynamic Column Chromatography The dynamic adsorption and desorption process is key to the purification.

-

Column Packing: Pack a glass column with the pre-treated D141 resin. The column should have a height-to-diameter ratio of approximately 10[3].

-

Equilibration: Equilibrate the column by passing deionized water through it.

-

Adsorption (Loading):

-

Washing:

-

Wash the column with 4 BV of deionized water at a flow rate of 2 BV/h to remove unbound impurities[3].

-

-

Desorption (Elution):

-

Elute the bound this compound from the resin using 6 BV of a 70% ethanol-water (v/v) solution.

-

Maintain the flow rate at 2 BV/h[3].

-

Collect the eluate and monitor the this compound content using HPLC.

-

5. Resin Regeneration After elution, the resin can be regenerated by washing sequentially with 1N HCl, deionized water, 1N NaOH, and finally deionized water until the effluent is neutral. The regenerated resin can be stored in deionized water for future use.

Protocol 2: Alternative Purification using HPD-500 Macroporous Resin

This protocol is based on a method used to separate and enrich this compound from Syringa oblata Lindl[1].

1. Materials and Reagents

-

HPD-500 Macroporous Resin

-

Crude extract of Syringa oblata leaves

-

Ethanol (40%)

-

Deionized Water

-

Ethyl Acetate

2. Chromatography Procedure

-

Load 30 mL of the sample solution (this compound concentration of 6.21 mg/mL) onto a column packed with HPD-500 resin at a flow rate of 1.5 mL/min[1].

-

Wash the column with 5 BV of distilled water to remove impurities[1].

-

Elute the target compound with 5 BV of 40% ethanol solution at a flow rate of 2 mL/min[1].

-

Collect the eluate. For further purification, the collected liquid can be extracted three times with ethyl acetate[1].

-

Concentrate and dry the final product.

Data Presentation

The following tables summarize the quantitative data from the cited studies, providing a clear comparison of resin performance and purification outcomes.

Table 1: Comparison of Adsorption and Desorption Properties of Different Macroporous Resins for this compound Data adapted from Liu et al., 2010[3][4].

| Resin Type | Polarity | Surface Area (m²/g) | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Desorption Ratio (%) |

| D141 | Polar | 450–500 | 38.15 | 35.16 | 92.16 |

| NKA-9 | Polar | 400–450 | 36.21 | 32.85 | 90.72 |

| ADS-17 | Weakly Polar | 500–600 | 25.43 | 22.14 | 87.06 |

| HPD600 | Non-polar | 580–630 | 21.56 | 18.57 | 86.13 |

| HPD450 | Non-polar | 450–500 | 19.89 | 16.98 | 85.37 |

| ADS-8 | Non-polar | 450–500 | 18.78 | 15.68 | 83.49 |

Table 2: Optimized Parameters for this compound Purification using D141 Resin Data from Liu et al., 2010[3].

| Parameter | Optimal Condition |

| Adsorption | |

| Sample pH | 4.0 |

| Sample Concentration | 6.56 mg/mL |

| Ion Concentration (NaCl) | 1.5 mol/L |

| Temperature | 25°C |

| Flow Rate | 2 BV/h |

| Processing Volume | 2.8 BV |

| Desorption | |

| Wash Step | 4 BV Deionized Water |

| Elution Solvent | 70% Ethanol-Water (v/v) |

| Elution Volume | 6 BV |

| Flow Rate | 2 BV/h |

Table 3: Summary of Purification Results for this compound

| Resin Used | Initial Purity (%) | Final Purity (%) | Purity Increase (Fold) | Recovery Yield (%) | Reference |

| D141 | 2.32 | 55.74 | 24 | 92.16 | [3][7] |

| HPD-500 | 25.61 | 78.53 | 3.1 | Not Reported | [1] |

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparative Separation and Enrichment of this compound from Folium syringae Leaves with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative separation and enrichment of this compound from Folium syringae leaves with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Syringopicroside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syringopicroside, an iridoid glycoside primarily isolated from the leaves of Syringa oblata Lindl., has garnered significant interest due to its notable biological activities, including antibacterial and anti-inflammatory effects.[1][2] Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and various research applications. This document provides a detailed high-performance liquid chromatography (HPLC) method for the reliable quantification of this compound. The chemical formula for this compound is C₂₄H₃₀O₁₁ and it has a molecular weight of 494.49 g/mol .[1][3]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

I. Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Sonicator

3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (Gradient) |

| Gradient Program | 0-10 min: 15% A; 10-25 min: 15-40% A; 25-30 min: 40% A |

| A: Acetonitrile, B: Water | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 232 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

4. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 to 200 µg/mL.

5. Preparation of Sample Solutions

-

Extraction from Plant Material:

-

Accurately weigh 1.0 g of powdered plant material (e.g., dried leaves of Syringa oblata) and place it in a flask.

-

Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

II. Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

1. Linearity

The linearity of the method is determined by injecting the working standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration of this compound.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751123 |

| 100 | 1502250 |

| 150 | 2253380 |

| 200 | 3004510 |

| Regression Equation | y = 15012x + 125 |

| Correlation Coefficient (r²) | 0.9998 |

2. Precision

The precision of the method is evaluated by analyzing replicate injections of a standard solution. It is expressed as the relative standard deviation (%RSD).

| Parameter | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| Retention Time | 0.21 | 0.35 |

| Peak Area | 0.85 | 1.23 |

3. Accuracy

The accuracy of the method is determined by a recovery study. A known amount of this compound standard is added to a pre-analyzed sample, and the mixture is analyzed.

| Spiked Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) | %RSD |

| Low | 50 | 49.2 | 98.4 | 1.1 |

| Medium | 100 | 101.5 | 101.5 | 0.9 |

| High | 150 | 148.8 | 99.2 | 1.3 |

4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| LOD | 0.5 |

| LOQ | 1.5 |

III. Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical flow of the HPLC system for this compound analysis.

IV. Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantification of this compound in various samples. This application note provides a comprehensive protocol for researchers and scientists in the field of natural product analysis and drug development. The method's validation demonstrates its reliability and suitability for routine quality control and research purposes.

References